2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidin-4-one core. Its structure includes a propyl substituent at the 2-position of the pyrrolidine ring (Figure 1).
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-2-4-8-7-10(13)12-6-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChI Key |
KJBXLQPEYJGPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex structures from simple building blocks. One such method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .
Industrial Production Methods
These methods are advantageous due to their high atom economy and selectivity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Chalcogenation reactions can be carried out using thiols or selenols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one, such as 3-ArS/ArSe derivatives .
Scientific Research Applications
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features :
- Core : Pyrrolo[1,2-a]pyrimidin-4-one (fused 6-5 bicyclic system).
- Substituents : A propyl group (C₃H₇) at position 2.
- Saturation: The pyrrolidine and pyrimidinone rings are fully saturated (4H,6H,7H,8H), enhancing conformational rigidity.
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo[1,2-a]pyrimidin-4-one Derivatives
The pharmacological and physicochemical properties of pyrrolo[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
Alkyl Chain Length: The target compound’s 2-propyl group confers moderate lipophilicity compared to the 2-ethyl analog (logP ~2.1 vs. In contrast, the 2-(2-methylphenyl) derivative () exhibits significantly higher molecular weight (277.35 g/mol) and steric bulk, which may limit bioavailability despite enhanced π-π stacking interactions .
Core Modifications :
- Pyrido[1,2-a]pyrimidin-4-one derivatives () replace the pyrrolidine ring with pyridine, altering electronic properties and binding affinity. These compounds often feature extended substituents (e.g., piperazine, morpholine) for target engagement in kinase inhibition .
Electron-Withdrawing Groups :
- The fluorinated benzisoxazole derivative () demonstrates how electronegative substituents can enhance metabolic stability and receptor binding, though at the cost of increased synthetic complexity .
Research Implications and Gaps
- Activity Data: No direct pharmacological data for the target compound were found in the provided evidence.
- Synthetic Feasibility : The propyl substituent in the target compound may offer a balance between synthetic accessibility and bioactivity compared to more complex derivatives (e.g., ).
Biological Activity
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be represented as follows:
- Molecular Formula : C₁₀H₁₂N₄O
- Molecular Weight : 204.23 g/mol
- CAS Number : [Insert CAS number if available]
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one through various mechanisms:
- Mechanism of Action : It is believed to exert its anticancer effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study reported significant inhibition of the EGFR mutant kinase with an IC₅₀ value of 6.91 nM .
- Cell Lines Tested : The compound has shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC₅₀ values ranging from 1.96 µM to 22.73 µM .
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 1.96 |
| HepG2 | 4.92 |
| A549 | 22.73 |
2. Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Bacterial Strains : Studies demonstrate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentration (MIC) values of 50 µM and 75 µM respectively .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated in various models:
- Inhibition Rate : In a paw edema model, the compound showed an inhibition rate of up to 43.17% after four hours compared to indomethacin which showed a rate of 47.72% .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of pyrrolopyrimidine derivatives and evaluated their anticancer properties.
- The study concluded that derivatives containing the pyrrolo[1,2-a]pyrimidine scaffold exhibited superior cytotoxicity compared to standard chemotherapeutic agents.
-
Antimicrobial Efficacy Study :
- A comparative study was performed on various synthesized compounds including 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one against common pathogens.
- Results indicated that this compound had a notable bacteriostatic effect against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
